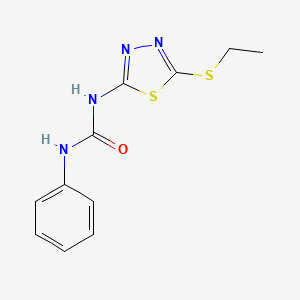

1-(5-Ethylsulfanyl-1,3,4-thiadiazol-2-yl)-3-phenylurea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

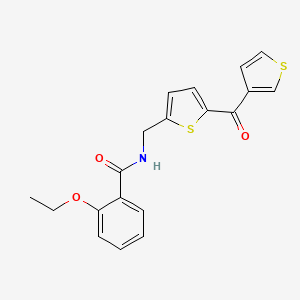

1-(5-Ethylsulfanyl-1,3,4-thiadiazol-2-yl)-3-phenylurea, also known as ETTU, is a chemical compound with potential applications in scientific research. ETTU belongs to the class of thiadiazole derivatives, which have been found to exhibit various biological activities. In

Scientific Research Applications

Glutaminase Inhibition

One area of application for derivatives of the mentioned compound is as glutaminase inhibitors. Studies have shown that bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, which are structurally related, serve as potent and selective allosteric inhibitors of kidney-type glutaminase (GLS). These inhibitors are crucial for therapeutic strategies targeting cancer metabolism, where glutaminase plays a significant role in tumor growth and survival. Through structure-activity relationship studies, analogs have been developed with improved drug-like properties, including better solubility and potency in inhibiting the growth of cancer cells in vitro and in vivo models (Shukla et al., 2012).

Antimicrobial and Antifungal Properties

Another significant application is in the development of antimicrobial and antifungal agents. Research has extended to sulfonyl-substituted nitrogen-containing heterocyclic systems, showing sensitivity to both Gram-positive and Gram-negative bacteria and exhibiting antifungal activity against Candida albicans. The synthesis approach involves acylation of 5-ethylsulfanyl-1,3,4-thiadiazole-2-amine by heteryl-substituted acid chlorides, leading to compounds with promising antimicrobial activity (Sych et al., 2019).

Synthesis and Chemical Properties

The synthesis and chemical properties of 1-(5-Ethylsulfanyl-1,3,4-thiadiazol-2-yl)-3-phenylurea derivatives have been explored through various synthetic methods. For example, one study achieved the synthesis of 5-aryl-2-ethylsulfanyl-[1,3,4]thiadiazolo[3,2,a][1,3,5] triazine-7-selones via a three-component condensation. This method provides a straightforward approach to producing compounds with potential pharmacological applications in moderate to good yields (Ehsanfar et al., 2020).

Pharmacological Scaffold

The 1,3,4-thiadiazole scaffold has been identified as promising for multi-targeted pharmacological applications. Synthesis of new derivatives has aimed at exploring their potential as anticonvulsants and antiproliferative agents. Such studies involve heterocyclization of acylated thiosemicarbazides with carbon disulfide, leading to intermediate compounds that can be further modified to enhance their pharmacological activity (Sych et al., 2016).

properties

IUPAC Name |

1-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-3-phenylurea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N4OS2/c1-2-17-11-15-14-10(18-11)13-9(16)12-8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H2,12,13,14,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACHPVVFXUGTWEK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=NN=C(S1)NC(=O)NC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N4OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-({[1-(3,5-dimethylphenyl)-1H-imidazol-2-yl]thio}acetyl)indoline](/img/structure/B2637875.png)

![2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)propanamide](/img/structure/B2637876.png)

![2-(4-chlorophenyl)-1-{[(dimethylamino)carbonyl]oxy}-6-nitro-1H-1,3-benzimidazole](/img/structure/B2637881.png)

![3-{[(3,5-dimethylisoxazol-4-yl)methyl]thio}-5-methyl-4H-1,2,4-triazol-4-amine](/img/structure/B2637883.png)

![ethyl 6-methyl-2-oxo-4-[1-phenyl-3-(2,4,6-trimethylphenyl)-1H-pyrazol-4-yl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2637884.png)

![Benzo[4,5]thieno[2,3-d]pyrimidin-4-ol](/img/structure/B2637887.png)

![(2-{[6-(Dimethylamino)pyridin-3-yl]amino}-5-nitrophenyl)methanesulfonyl fluoride](/img/structure/B2637890.png)

![4-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]pyrido[2,3-d]pyrimidine](/img/structure/B2637895.png)